molecular formula C15H16ClN3O2 B11043354 1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one

1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one

Cat. No.: B11043354
M. Wt: 305.76 g/mol
InChI Key: UHNUVDNGHOGKAX-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one is a complex organic compound that features a benzoxazole ring, a piperazine moiety, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound with hydrogenated bonds.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

1-[4-[(5-chloro-1,3-benzoxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H16ClN3O2/c1-2-15(20)19-7-5-18(6-8-19)10-14-17-12-9-11(16)3-4-13(12)21-14/h2-4,9H,1,5-8,10H2

InChI Key

UHNUVDNGHOGKAX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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